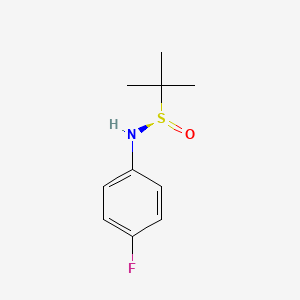

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide

CAS No.:

Cat. No.: VC13601664

Molecular Formula: C10H14FNOS

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNOS |

|---|---|

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | (R)-N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide |

| Standard InChI | InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3/t14-/m1/s1 |

| Standard InChI Key | DASXXMSAEINWRZ-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)F |

| SMILES | CC(C)(C)S(=O)NC1=CC=C(C=C1)F |

| Canonical SMILES | CC(C)(C)S(=O)NC1=CC=C(C=C1)F |

Introduction

Structural and Chemical Properties

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide belongs to the sulfinamide class, featuring a sulfur atom bonded to an oxygen atom, a tert-butyl group, and a 4-fluorophenylamine moiety. The tert-butyl group imparts steric bulk, enhancing the compound’s ability to induce stereoselectivity, while the electron-withdrawing fluorine atom on the phenyl ring modulates electronic effects, influencing reactivity in imine formation and nucleophilic additions .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNOS | |

| Molecular Weight | 215.29 g/mol | |

| Optical Activity | [α]₂₀ᴰ = −29.8 (c 1.0, CHCl₃) | |

| Melting Point | 118–120°C | |

| Solubility | Chloroform, THF, DMSO |

The compound’s chiral center at the sulfur atom (R-configuration) is critical for its role in asymmetric induction .

Synthesis and Optimization

Classical Synthesis Route

The standard synthesis involves the reaction of 4-fluoroaniline with (R)-tert-butanesulfinyl chloride under basic conditions . Titanium tetraethoxide (Ti(OEt)₄) is often employed as a Lewis acid to facilitate imine formation, yielding the product with high enantiomeric excess (ee). A typical procedure includes:

-

Condensation: 4-Fluoroaniline reacts with (R)-tert-butanesulfinyl chloride in dichloromethane.

-

Work-up: Quenching with aqueous base, followed by extraction and purification via silica gel chromatography .

This method achieves yields exceeding 80% and ee >98% .

Mechanistic Role in Asymmetric Synthesis

Chiral Auxiliary Function

The compound acts as a chiral auxiliary by forming diastereomeric intermediates that dictate stereochemical outcomes. For instance, condensation with aldehydes or ketones generates N-sulfinyl imines, which undergo nucleophilic additions with high diastereoselectivity . The tert-butanesulfinyl group’s steric bulk and electronic properties bias the transition state, favoring one enantiomer.

Stereoselective Transformations

-

Grignard Additions: Alkylmagnesium reagents add to N-sulfinyl imines derived from the compound, yielding β-chiral amines after auxiliary removal .

-

Aza-Henry Reactions: Nitroalkanes react with imines to form β-nitroamines, which are reduced to diamines .

-

Reductive Amination: Catalytic hydrogenation of imines produces amines with retained configuration .

Applications in Pharmaceutical Synthesis

Synthesis of Bioactive Molecules

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide has been instrumental in synthesizing:

-

Lycoricidine Analogues: Asymmetric cinnamylation of sulfinyl imines enabled the total synthesis of (+)-lycoricidine, a potent anticancer agent .

-

Fluorinated Amines: The compound facilitates the stereoselective introduction of fluorinated groups, critical for modulating drug bioavailability .

Case Study: Antiviral Agents

In a 2025 study, the compound was used to synthesize α-fluoro-β-lactams, key intermediates for protease inhibitors. The sulfinamide auxiliary ensured >95% ee in the final product, demonstrating its utility in targeting enantioselective pathways.

Research Developments and Innovations

Catalytic Asymmetric Sulfinylation

Recent efforts focus on replacing stoichiometric chiral auxiliaries with catalytic methods. For example, palladium-catalyzed S-arylation of sulfoxides has been explored, though enantioselectivity remains modest (≤58% ee) .

Computational Insights

Density functional theory (DFT) studies reveal that the tert-butyl group’s conformation stabilizes transition states via van der Waals interactions, rationalizing the high stereoselectivity observed experimentally .

Challenges and Future Directions

Limitations

-

Hydrolytic Sensitivity: Sulfinyl imines derived from the compound are prone to hydrolysis, necessitating anhydrous conditions .

-

Cost-Efficiency: Large-scale synthesis remains costly due to the need for enantiopure starting materials .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume